N-[(4-methoxyphenyl)methyl]-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials One common approach is the condensation of 4-methoxybenzylamine with a suitable pyrimidine derivative, followed by cyclization to form the imidazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[(4-methoxyphenyl)methyl]-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-16-7-9-27(10-8-16)20-11-21(25-14-24-20)28-13-19(26-15-28)22(29)23-12-17-3-5-18(30-2)6-4-17/h3-6,11,13-16H,7-10,12H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQAXUOGPPSCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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